molecular formula C22H19F2NO4 B2943910 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid CAS No. 2243509-80-8

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2943910
CAS No.: 2243509-80-8
M. Wt: 399.394
InChI Key: CTLPNLUJIQWKMY-UHFFFAOYSA-N
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Description

This compound, also known as 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid, has a CAS Number of 1934633-43-8 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid . The InChI code is 1S/C21H19NO4/c23-19(24)18-9-21(18)11-22(12-21)20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) .

Scientific Research Applications

Synthesis and Protective Applications

The Fmoc group is a cornerstone in the synthesis of biologically relevant molecules. Gioeli and Chattopadhyaya (1982) highlighted its utility in protecting hydroxy groups alongside acid- and base-labile protecting groups, demonstrating its removal under mild conditions without affecting other sensitive functionalities (C. Gioeli, J. Chattopadhyaya, 1982). This property is invaluable in the stepwise construction of complex organic molecules, including peptides and oligonucleotides, where selectivity and control over reactive sites are paramount.

Applications in Organic Synthesis

The versatility of the Fmoc group extends beyond protection strategies. Le and Goodnow (2004) presented a convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the group's role in constructing heterocyclic compounds with potential biological activity (K. Le, R. Goodnow, 2004). Such methodologies underscore the Fmoc group's utility in synthesizing diverse molecular architectures, which could have implications in drug discovery and development.

Photophysical and Electrochemical Studies

The fluorenyl moiety, inherent to Fmoc, also participates in studies of transient zwitterionic species, as explored by Lew et al. (1996). Their work on 9-hydroxy-9-fluorenecarboxylic acid derivatives in photolysis experiments revealed insights into reactive intermediates that could influence the design of photoresponsive materials (C. S. Lew et al., 1996).

Advanced Materials and OLED Applications

Further extending its utility, the fluorenyl framework has been employed in the development of novel materials. Kimura et al. (2005) synthesized trispirocyclic compounds incorporating fluorene moieties for use as thermally stable hole transport materials in organic light-emitting diodes (OLEDs), demonstrating the structural unit's contribution to advanced electronic and photonic technologies (M. Kimura et al., 2005).

Environmental Considerations and Degradation

Despite the synthetic utility, it's crucial to consider the environmental impact of fluorinated compounds. Niu et al. (2012) discussed the electrochemical mineralization of perfluorocarboxylic acids, highlighting methods for degrading environmentally persistent fluorinated derivatives to mitigate their impact (J. Niu et al., 2012).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of this compound .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO4/c23-22(24)18(19(26)27)21(22)9-12(10-21)25-20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPNLUJIQWKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(C2(F)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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